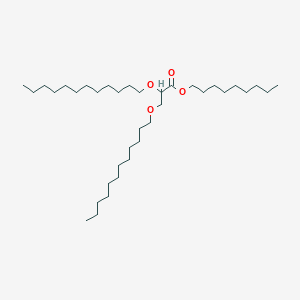

Nonyl 2,3-bis(dodecyloxy)propanoate

Description

Nonyl 2,3-bis(dodecyloxy)propanoate (CAS: 64713-49-1) is a branched ester derivative featuring a central propanoate backbone substituted with a nonyl ester group at position 1 and two dodecyloxy (C₁₂H₂₅O) chains at positions 2 and 3 . Key physicochemical properties include:

- Molecular weight: 568.54336 g/mol (exact mass).

- Hydrogen bonding: 0 donors, 4 acceptors.

- Rotatable bonds: 35, indicating significant conformational flexibility.

- Hydrophobicity: XlogP = 15, classifying it as highly lipophilic.

- Stereochemistry: Contains one uncertain atomic stereocenter, which may influence its biological or material interactions .

This compound’s structure renders it suitable for applications requiring hydrophobic matrices, such as surfactants, lipid-based drug delivery systems, or polymer plasticizers.

Properties

CAS No. |

64713-49-1 |

|---|---|

Molecular Formula |

C36H72O4 |

Molecular Weight |

569.0 g/mol |

IUPAC Name |

nonyl 2,3-didodecoxypropanoate |

InChI |

InChI=1S/C36H72O4/c1-4-7-10-13-16-18-20-23-25-28-31-38-34-35(36(37)40-33-30-27-22-15-12-9-6-3)39-32-29-26-24-21-19-17-14-11-8-5-2/h35H,4-34H2,1-3H3 |

InChI Key |

NNSIZJQZHAJYOR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOCC(C(=O)OCCCCCCCCC)OCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonyl 2,3-bis(dodecyloxy)propanoate can be synthesized through the esterification of nonyl alcohol with 2,3-bis(dodecyloxy)propanoic acid. This reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of Nonyl 2,3-bis(dodecyloxy)propanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity ester suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Nonyl 2,3-bis(dodecyloxy)propanoate undergoes several types of chemical reactions, including:

Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by an acid or base catalyst.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Transesterification: Acid or base catalysts such as sulfuric acid or sodium methoxide.

Major Products Formed

Hydrolysis: Nonyl alcohol and 2,3-bis(dodecyloxy)propanoic acid.

Reduction: Nonyl alcohol and 2,3-bis(dodecyloxy)propanol.

Transesterification: New esters depending on the alcohol used.

Scientific Research Applications

Nonyl 2,3-bis(dodecyloxy)propanoate has several applications in scientific research:

Chemistry: Used as a model compound to study esterification and transesterification reactions.

Biology: Investigated for its potential as a surfactant in biological systems.

Medicine: Explored for its role in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the formulation of lubricants, plasticizers, and coatings.

Mechanism of Action

The mechanism of action of Nonyl 2,3-bis(dodecyloxy)propanoate in various applications is primarily due to its amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic environments. This property makes it an effective surfactant, facilitating the formation of micelles and emulsions. In drug delivery, it can enhance the solubility and bioavailability of hydrophobic drugs .

Comparison with Similar Compounds

Sodium (R)-2,3-bis(dodecanoyloxy)propyl phosphate

- Source : (CAS: 108321-06-8).

- Structure: Substituted propyl phosphate with two dodecanoyloxy (C₁₁H₂₃COO) chains and a sodium counterion.

- Key differences: Functional groups: Phosphate group enhances polarity and water solubility compared to the nonyl ester in the target compound. Applications: Ionic nature makes it suitable for micelle formation or membrane mimetics, contrasting with the non-ionic, purely hydrophobic target compound .

[(Z)-Octadec-9-enyl] (2R)-2,3-bis(oxidanyl)propanoate

- Structure : Features a (Z)-octadecenyl chain (unsaturated C18) and hydroxyl groups at positions 2 and 3.

- Key differences: Hydrophobicity: Lower XlogP due to hydroxyl groups and unsaturated chain. Stereochemistry: Defined (2R) configuration vs. the uncertain stereocenter in the target compound.

2,3-Bis(acetyloxy)propyl propanoate

- Source : (HMDB0031640, CAS: 36600-62-1).

- Structure: Propanoate ester with acetyloxy (CH₃COO) groups and a shorter propyl chain.

- Key differences :

- Molecular weight : ~260 g/mol (estimated), significantly lower than the target compound.

- Solubility : Higher water solubility (lower XlogP) due to smaller alkyl chains and acetyl groups.

- Applications : Likely used as a plasticizer or solvent in cosmetics, contrasting with the target’s niche in high-lipophilicity systems .

Tabulated Comparison of Key Properties

| Compound | Molecular Weight (g/mol) | XlogP | Rotatable Bonds | Functional Groups | Key Applications |

|---|---|---|---|---|---|

| Nonyl 2,3-bis(dodecyloxy)propanoate | 568.54 | 15 | 35 | Nonyl ester, dodecyloxy | Surfactants, lipid carriers |

| Sodium (R)-2,3-bis(dodecanoyloxy)propyl phosphate | >600 (estimated) | N/A | ~30 | Phosphate, dodecanoyloxy | Micelles, membranes |

| [(Z)-Octadec-9-enyl] (2R)-2,3-bis(oxidanyl)propanoate | ~370 (estimated) | ~5 | 18 | Hydroxyl, unsaturated C18 | Bioactive formulations |

| 2,3-Bis(acetyloxy)propyl propanoate | ~260 | ~1.5 | 8 | Acetyloxy, propyl | Cosmetics, solvents |

Research Implications and Industrial Relevance

- Nonyl 2,3-bis(dodecyloxy)propanoate’s high hydrophobicity and flexibility make it ideal for stabilizing lipid nanoparticles or enhancing polymer durability.

- Compounds like Sodium (R)-2,3-bis(dodecanoyloxy)propyl phosphate serve complementary roles in aqueous systems, highlighting the importance of functional group selection in material design .

- Stereochemical uncertainties in the target compound (e.g., undefined stereocenter) warrant further study to assess impacts on crystallinity or biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.